Clozapine-d8

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-JNJBWJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clozapine-d8: A Technical Guide for Researchers

An in-depth examination of the synthesis, chemical structure, and analytical applications of the deuterated antipsychotic agent, Clozapine-d8.

This compound is a deuterated analog of Clozapine, an atypical antipsychotic medication pivotal in the management of treatment-resistant schizophrenia. This stable isotope-labeled version of Clozapine serves as an indispensable tool in clinical and research settings, primarily as an internal standard for quantitative analyses. Its use significantly enhances the accuracy and precision of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, synthesis, and detailed experimental protocols for its application.

Chemical Identity and Structure

This compound is structurally identical to Clozapine, with the exception of eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-deuterated parent compound in mass spectrometry-based assays.

The precise chemical name for this compound is 8-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1][2]diazepine .

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1185053-50-2 |

| Molecular Formula | C₁₈H₁₁D₈ClN₄ |

| Molecular Weight | Approximately 334.87 g/mol |

| Purity | ≥98% |

| Isotopic Enrichment | Information typically provided by supplier |

| Appearance | Typically a solid |

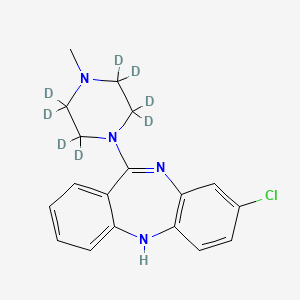

The chemical structure of this compound, illustrating the positions of the deuterium atoms on the piperazine moiety, is depicted in the following diagram.

Caption: Chemical structure of this compound.

Synthesis of this compound

While detailed, proprietary synthesis methods for this compound are not always publicly available, the general synthetic routes for Clozapine and its analogs are well-documented. The synthesis of this compound would involve the use of a deuterated piperazine precursor. A common method for the synthesis of Clozapine involves the reaction of a tricyclic lactam, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, with a substituted piperazine.

For the synthesis of this compound, a deuterated N-methylpiperazine, specifically N-methylpiperazine-d8, would be utilized in the condensation reaction with the tricyclic lactam. The deuterated piperazine can be prepared through various methods, including the reduction of a suitable precursor with a deuterium source. The final steps would involve purification of the deuterated product to ensure high chemical and isotopic purity.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in the quantification of Clozapine in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte (Clozapine) and the internal standard (this compound) accounts for any variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Table 2: Mass Spectrometry Parameters for Clozapine and Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Clozapine | 327.1 | 270.1, 192.1 |

| Clozapine-d4 | 331.1 | 272.1, 192.2 |

| This compound | ~335.2 | Typically a fragment retaining the deuterated piperazine ring or a common fragment with the non-deuterated form is chosen. |

Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the analysis of Clozapine in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.

Caption: Sample preparation workflow.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: As specified in Table 2.

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizer and drying gases).

-

Collision Energy: Optimized for each MRM transition to achieve maximum signal intensity for the product ions.

The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which are a common source of inaccuracy in the analysis of complex biological samples. The workflow for a typical quantitative analysis is illustrated below.

Caption: Quantitative analysis workflow.

Conclusion

This compound is an essential tool for researchers and clinicians involved in the study and therapeutic monitoring of Clozapine. Its well-defined chemical structure and predictable behavior in analytical systems make it an ideal internal standard. The detailed methodologies provided in this guide offer a solid foundation for the development and implementation of robust and reliable quantitative assays for Clozapine in various biological matrices. The continued use of deuterated standards like this compound will undoubtedly contribute to the safer and more effective use of this important antipsychotic medication.

References

- 1. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

Clozapine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Clozapine-d8, a deuterated analog of the atypical antipsychotic medication clozapine. This document serves as a core resource, detailing its chemical properties, applications in analytical methodologies, and relevant biological pathways.

Core Compound Data

This compound is primarily utilized as an internal standard in bioanalytical assays for the quantification of clozapine and its metabolites in biological matrices. Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, allowing for accurate and precise measurements in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Property | Value | Reference |

| CAS Number | 1185053-50-2 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₁D₈ClN₄ | [4][5] |

| Molecular Weight | 334.87 g/mol | [4][6][7] |

Experimental Protocols: Quantification of Clozapine in Human Plasma using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the therapeutic drug monitoring (TDM) of clozapine, employing this compound as an internal standard.

1. Objective: To accurately quantify the concentration of clozapine in human plasma samples.

2. Materials and Reagents:

-

Clozapine and this compound reference standards

-

Human plasma (drug-free for calibration standards and quality controls)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 200 µL of a working solution of this compound in acetonitrile. The concentration of the internal standard should be optimized for the expected range of clozapine concentrations.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the mixture at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clozapine: Precursor ion (m/z) → Product ion (m/z) (e.g., 327.1 → 270.1)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 335.2 → 278.2)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

6. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of clozapine to this compound against the known concentrations of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of clozapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Clozapine Quantification

The following diagram illustrates the typical workflow for the quantification of clozapine in biological samples using an internal standard.

Caption: Workflow for Clozapine Quantification using LC-MS/MS.

Clozapine Metabolism Pathway

Clozapine undergoes extensive metabolism in the liver, primarily through demethylation and N-oxidation, reactions catalyzed by cytochrome P450 (CYP) enzymes.[3][7]

Caption: Major metabolic pathways of Clozapine.

Clozapine and the JAK-STAT Signaling Pathway

Research suggests that clozapine may induce agranulocytosis, a serious side effect, by affecting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for hematopoiesis.[4]

Caption: Clozapine's potential influence on the JAK-STAT pathway.

References

- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK–STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Clozapine-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and isotopic purity analysis of Clozapine-d8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug clozapine in biological matrices. This document outlines a probable synthetic route, detailed experimental protocols for its preparation, and robust analytical methodologies for the determination of its isotopic purity, ensuring its suitability for use in regulated bioanalysis.

Introduction

Clozapine is an essential medication for treatment-resistant schizophrenia and reducing suicidal behavior in patients with schizophrenia or schizoaffective disorder. Accurate monitoring of its plasma concentrations is critical for optimizing therapeutic outcomes and minimizing adverse effects. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by mass spectrometry, as they exhibit similar physicochemical properties to the analyte, correcting for variability in sample preparation and instrument response.[1][2] The deuterated analogue, 8-Chloro-11-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][3][4]diazepine (this compound), is widely used for this purpose. This guide details the likely synthetic pathway and the analytical techniques used to verify its isotopic purity.

Synthesis of this compound

The synthesis of this compound is predicated on the established synthetic routes for unlabeled clozapine, with the key modification being the introduction of a deuterated precursor. The most plausible and efficient method involves the use of commercially available N-methylpiperazine-d8.

The general synthesis of clozapine involves the condensation of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one with N-methylpiperazine.[5] By substituting N-methylpiperazine with its deuterated counterpart, N-methylpiperazine-2,2,3,3,5,5,6,6-d8, the deuterium labels are incorporated into the final this compound molecule.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the formation of the tricyclic lactam intermediate followed by the introduction of the deuterated piperazine ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a putative procedure based on known chemical transformations for analogous compounds.

Materials:

-

N-methylpiperazine-2,2,3,3,5,5,6,6-d8

-

Titanium tetrachloride (1.0 M solution in toluene)

-

Anhydrous anisole

-

Ethyl acetate

-

Aqueous sodium hydroxide (2 M)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-methylpiperazine-d8 (1.2 equivalents) in anhydrous anisole under a nitrogen atmosphere, add a solution of titanium tetrachloride in toluene (1.1 equivalents).

-

Warm the mixture to 50-55 °C.

-

Add a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one (1.0 equivalent) in anhydrous anisole via syringe.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture and evaporate to dryness in vacuo.

-

Partition the residue between ethyl acetate and 2 M aqueous sodium hydroxide.

-

Separate the organic layer, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a yellow solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[3][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic distribution and confirm the mass of the deuterated compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan

-

Mass Range: m/z 100-500

-

Resolution: > 60,000 FWHM

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

The isotopic purity is calculated from the relative abundance of the different isotopologues (d0 to d8) in the mass spectrum. The theoretical and observed mass-to-charge ratios (m/z) are compared to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |

| d0 (unlabeled) | C18H19ClN4 | 326.1302 | 327.1375 |

| d8 | C18H11D8ClN4 | 334.1807 | 335.1880 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to assess the overall purity of the compound. Both ¹H and ²H NMR are valuable techniques.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

¹H NMR:

-

Pulse Program: Standard single-pulse experiment

-

Acquisition: The absence or significant reduction of signals corresponding to the protons on the piperazine ring confirms successful deuteration. The remaining aromatic and methyl protons should be observed with the expected chemical shifts and integrations.

²H NMR:

-

Pulse Program: Standard single-pulse deuterium experiment

-

Acquisition: The presence of a signal in the region corresponding to the piperazine ring provides direct evidence of deuterium incorporation at these positions.

Quantitative NMR (qNMR):

-

qNMR can be used to determine the chemical purity of the this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[7][8][9]

Data Summary

The following table summarizes the key analytical data for a representative batch of synthesized this compound.

Table 2: Summary of Analytical Data for this compound

| Parameter | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | HRMS | ≥ 98% d8 | 99.2% d8 |

| Identity | ¹H NMR, ²H NMR, HRMS | Conforms to structure | Conforms |

| Appearance | Visual | Yellow solid | Conforms |

Workflow Diagrams

The following diagrams illustrate the key workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for isotopic purity determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The proposed synthetic route offers a straightforward method for its preparation using a commercially available deuterated precursor. The detailed analytical protocols for HRMS and NMR provide a robust strategy for confirming the identity, isotopic enrichment, and chemical purity of the final product. Adherence to these methodologies will ensure the production of high-quality this compound suitable for its intended use as a reliable internal standard in demanding bioanalytical applications.

References

- 1. scispace.com [scispace.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 5. mdpi.com [mdpi.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Deuterated Clozapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated clozapine, a second-generation atypical antipsychotic. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of clozapine can be altered, potentially leading to an improved pharmacokinetic and safety profile. This document details the known physical and chemical characteristics, metabolic pathways, receptor binding affinities, and analytical methodologies for deuterated clozapine, with a comparative analysis against its non-deuterated counterpart. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are visually represented.

Introduction

Clozapine is an atypical antipsychotic agent primarily used in the treatment of schizophrenia.[1] Despite its efficacy, its use is often limited by a significant side effect profile, including the risk of agranulocytosis.[1] Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, has emerged as a promising strategy in drug development to modulate the pharmacokinetic properties of molecules.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[2] This can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improved therapeutic window.[2] This guide focuses on the physical and chemical properties of deuterated clozapine, providing a foundational resource for researchers and developers in the pharmaceutical sciences.

Physical and Chemical Properties

The introduction of deuterium into the clozapine molecule is not expected to significantly alter its bulk physical properties such as melting point and pKa, as these are primarily governed by the overall molecular structure and electronic distribution, which remain largely unchanged.[3][4] However, subtle differences may arise due to the increased mass and slight changes in bond length and vibrational energy of the C-D bond compared to the C-H bond.[3][4]

Table 1: Physical and Chemical Properties of Clozapine and Deuterated Clozapine

| Property | Clozapine | Deuterated Clozapine (Predicted/Inferred) | Reference |

| Molecular Formula | C₁₈H₁₉ClN₄ | e.g., C₁₈H₁₅D₄ClN₄ (for Clozapine-d4) | [5] |

| Molecular Weight | 326.8 g/mol | e.g., 330.9 g/mol (for Clozapine-d4) | [5] |

| Melting Point | 183-184 °C | Expected to be very similar to clozapine. | [6] |

| pKa | 7.6 | Expected to be slightly higher than clozapine. Deuteration can lead to a small increase in pKa for organic acids.[3] | [7] |

| LogP | 3.23 | Expected to be very similar to clozapine. | [6] |

| Solubility | |||

| in DMF | 10 mg/mL | 10 mg/mL (for Clozapine-d4) | [5] |

| in DMSO | 10 mg/mL | 10 mg/mL (for Clozapine-d4) | [5] |

| in Ethanol | 5 mg/mL | 5 mg/mL (for Clozapine-d4) | [5] |

| in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 0.5 mg/mL (for Clozapine-d4) | [5] |

Metabolism and Pharmacokinetics

The primary rationale for deuterating clozapine is to alter its metabolic fate. Clozapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP1A2 being the major contributor to its N-demethylation to norclozapine, and CYP3A4 involved in the formation of clozapine N-oxide.[3][8]

Kinetic Isotope Effect

The substitution of hydrogen with deuterium at metabolically labile positions can significantly slow down the rate of enzymatic cleavage due to the kinetic isotope effect.[9] This is because the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond, requiring more energy to break. For cytochrome P450-mediated reactions, where C-H bond cleavage is often the rate-limiting step, this can lead to a substantial decrease in the rate of metabolism.[9]

Expected Impact on Clozapine Pharmacokinetics

While specific clinical data on the comparative pharmacokinetics of deuterated and non-deuterated clozapine is not yet widely available, the principles of deuterium substitution suggest several potential advantages:

-

Increased Half-Life: A slower rate of metabolism would lead to a longer plasma half-life.

-

Reduced Metabolite Load: Slower metabolism could decrease the overall exposure to metabolites, some of which may contribute to side effects. For instance, the major metabolite N-desmethylclozapine (norclozapine) has been implicated in hematopoietic suppression.[10]

-

Improved Bioavailability: Reduced first-pass metabolism could lead to higher oral bioavailability.

-

More Predictable Dosing: A more consistent metabolic profile could lead to less inter-individual variability in plasma concentrations.

Receptor Binding Profile

Clozapine exerts its antipsychotic effects through its interaction with a wide range of neurotransmitter receptors. It has a complex pharmacological profile, with affinities for dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), adrenergic (α1, α2), histamine (H1), and muscarinic (M1) receptors.[11][12]

The effect of deuteration on receptor binding affinity is not as straightforward as its effect on metabolism. While the overall shape and electronic properties of the molecule are largely preserved, subtle changes in hydrogen bonding strength upon deuteration (the Ubbelohde effect) have been shown to alter binding affinities for some ligands.[13] For example, a study on histamine receptor ligands demonstrated that deuteration could either increase or decrease binding affinity depending on the specific interactions within the receptor binding pocket.[13]

Table 2: Receptor Binding Affinities (Ki, nM) of Clozapine

| Receptor | Clozapine Ki (nM) | Deuterated Clozapine Ki (nM) | Reference |

| 5-HT2A | 5.4 | Not yet reported | [11] |

| D4 | 24 | Not yet reported | [11] |

| H1 | 1.1 | Not yet reported | [11] |

| M1 | 6.2 | Not yet reported | [11] |

| α1A | 1.6 | Not yet reported | [11] |

| D2 | 160 | Not yet reported | [11] |

| 5-HT1A | 120 | Not yet reported | [11] |

| 5-HT2C | 9.4 | Not yet reported | [11] |

It is important to note that without direct experimental data, the impact of deuteration on the receptor binding profile of clozapine remains speculative.

Signaling Pathways

Clozapine's therapeutic and side effects are mediated through its modulation of various intracellular signaling pathways.

Caption: Overview of major signaling pathways modulated by clozapine.

Experimental Protocols

Synthesis of Deuterated Clozapine

While a specific, detailed protocol for the large-scale synthesis of a deuterated clozapine therapeutic candidate is proprietary, a general approach can be inferred from the synthesis of isotopically labeled clozapine for research purposes. One common method involves the N-methylation of the desmethyl precursor, norclozapine, using a deuterated methylating agent.

Caption: A simplified workflow for the synthesis of deuterated clozapine.

Detailed Steps (Illustrative):

-

Starting Material: Norclozapine (N-desmethylclozapine) is used as the precursor.

-

Methylation: Norclozapine is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or methyl-d3 triflate, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete methylation.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the deuterated clozapine.

-

Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and the location and extent of deuteration.

Analytical Characterization

The characterization of deuterated clozapine is crucial to confirm its structure and isotopic purity.

6.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can help to confirm the location of the deuterium labels. In the mass spectrum of deuterated clozapine, the molecular ion peak will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the protonated molecule of clozapine-d8 appears at m/z 335, whereas that of non-deuterated clozapine is at m/z 327.[14]

Caption: A typical workflow for tandem mass spectrometry analysis.

6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the molecule.

-

¹H NMR: In the proton NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes in the signals of carbons attached to deuterium. The C-D coupling will split the carbon signal into a multiplet (typically a triplet for a CD group), and there will be a small isotopic shift.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

Conclusion

Deuteration of clozapine represents a promising strategy to improve its pharmacokinetic and safety profile. While direct comparative data on many of the physical and chemical properties of deuterated clozapine are still emerging, the well-established principles of the kinetic isotope effect provide a strong rationale for its development. This technical guide summarizes the current knowledge and provides a framework for further research and development of deuterated clozapine as a potentially improved therapeutic agent for treatment-resistant schizophrenia. Further studies are warranted to fully elucidate the comparative pharmacokinetics, receptor binding affinities, and clinical efficacy and safety of deuterated clozapine.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.tru.ca [faculty.tru.ca]

- 4. Heavy water - Wikipedia [en.wikipedia.org]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bioscientia.de [bioscientia.de]

- 10. N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Detection and Quantification Directly from Tissue using Novel Ionization Methods for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Clozapine-d8 certificate of analysis and product data sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Clozapine-d8, a deuterated internal standard essential for the accurate quantification of clozapine in biological matrices. This document outlines the product's technical specifications, detailed analytical methodologies, and relevant biological pathways.

Product Data Sheet and Certificate of Analysis Summary

This compound is a stable isotope-labeled version of clozapine, widely used as an internal standard in quantitative analyses such as mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and physical properties.

The following table summarizes the typical product specifications for this compound, compiled from various suppliers. Note that lot-specific values may vary and the Certificate of Analysis for a specific batch should always be consulted for precise data.

| Parameter | Specification |

| Chemical Name | 8-Chloro-11-(4-methyl-1-piperazinyl-d8)-5H-dibenzo[b,e][1][2]diazepine |

| Alternate Names | Liponex-d8 |

| CAS Number | 1185053-50-2[2][3][4][5] |

| Molecular Formula | C₁₈H₁₁D₈ClN₄[3][5] |

| Molecular Weight | 334.87 g/mol [2][3][5] |

| Purity | ≥98% (typically by HPLC)[2][5] |

| Isotopic Purity | ≥98% Deuterium incorporation[2] |

| Appearance | Solid |

| Storage | Store at room temperature or as recommended on the Certificate of Analysis.[2][3] |

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate and precise quantification of clozapine in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed.

Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of clozapine using this compound as an internal standard. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The transitions monitored are:

-

Clozapine: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

The specific m/z transitions for clozapine and its deuterated analog should be optimized for the specific mass spectrometer being used.

-

3. Data Analysis

-

The concentration of clozapine in the plasma sample is determined by calculating the peak area ratio of the analyte (clozapine) to the internal standard (this compound).

-

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of clozapine and a fixed concentration of this compound.

-

The concentration of clozapine in the unknown samples is then interpolated from this calibration curve.

Visualizations

Experimental Workflow: Quantification of Clozapine

The following diagram illustrates the typical workflow for the quantification of clozapine in a biological sample using this compound as an internal standard.

Caption: Workflow for Clozapine Quantification.

Signaling Pathways of Clozapine

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptor systems. Its "atypical" antipsychotic profile is attributed to its strong antagonist activity at serotonin 5-HT2A receptors and weaker antagonism at dopamine D2 receptors compared to typical antipsychotics.[1][7]

The diagram below provides a simplified overview of the primary signaling pathways affected by clozapine.

References

- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of three analytical methods for quality control of clozapine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade Clozapine-d8: From Sourcing to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade Clozapine-d8, a deuterated analog of the atypical antipsychotic drug Clozapine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as in various bioanalytical and in-vitro assays.

Manufacturers and Suppliers of Research-Grade this compound

A critical first step in any research endeavor is the procurement of high-quality reagents. Several reputable manufacturers and suppliers provide research-grade this compound. When selecting a supplier, it is imperative to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and responsive technical support.

Table 1: Prominent Suppliers of Research-Grade this compound

| Supplier | Website | Noteworthy Details |

| Tocris Bioscience | --INVALID-LINK-- | Provides detailed technical data including purity and isotopic purity on their product pages. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers this compound with stated purity and provides access to safety data sheets and certificates of analysis. |

| Alentris Research Pvt. Ltd. | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds and provides chemical details such as SMILES and InChI notations. |

| Simson Pharma Limited | --INVALID-LINK-- | A manufacturer and exporter that provides a Certificate of Analysis with their products. |

| MedchemExpress | --INVALID-LINK-- | Offers high-purity this compound and provides information on its use as a tracer and internal standard. |

Quantitative Data and Specifications

The quality and reliability of experimental data are directly dependent on the purity and characterization of the research materials used. For this compound, key quality indicators include chemical purity, isotopic purity, and the profile of potential impurities.

Table 2: Typical Specifications for Research-Grade this compound

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98%[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (%D) | ≥98% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Formula | C₁₈H₁₁D₈ClN₄ | - |

| Molecular Weight | ~334.87 g/mol | - |

| CAS Number | 1185053-50-2 | - |

Table 3: Potential Impurities in Clozapine Preparations

It is crucial to be aware of potential impurities that may be present in Clozapine and, by extension, its deuterated analog. These can arise from the synthesis process or degradation.

| Impurity Name | CAS Number | Type |

| N-Desmethyl this compound | N/A | Metabolite/Impurity[2] |

| Clozapine EP Impurity D | 65514-71-8 | Synthesis-related[3] |

| N-Nitroso Clozapine | 156632-03-0 | Degradation/Impurity[3] |

| 1,4-Dimethylpiperazine | 106-58-1 | Synthesis-related[4] |

| 4-chloro 2-nitrobenzene amine | N/A | Synthesis-related[5] |

| 2-chlorobenzoic acid | N/A | Synthesis-related[5] |

Experimental Protocols

Quantification of Clozapine in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of Clozapine in biological samples such as plasma or serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

This protocol is adapted from methodologies described for the extraction of Clozapine from plasma.[1][8][9]

-

Aliquot Sample: Transfer 1 mL of plasma sample into a clean microcentrifuge tube.

-

Spike Internal Standard: Add a known concentration of this compound solution (e.g., 100 µL of 1 µg/mL in methanol) to the plasma sample.

-

Alkalinize: Add 1 mL of a suitable buffer, such as 50 mM phosphate buffer (pH 7.0), to the sample.[1] For urine samples, an alkalinization step with a reagent like sodium carbonate is necessary before extraction.[10]

-

Add Extraction Solvent: Add 3 mL of an appropriate organic solvent. Common choices include diethyl ether[1] or a mixture of n-hexane and isoamyl alcohol (75:25 v/v).

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Reconstitute: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) for LC-MS/MS analysis.

The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation and applications.

Table 4: Example LC-MS/MS Parameters for Clozapine Quantification

| Parameter | Example Value |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | C18 analytical column (e.g., Spherisorb C8, 5 µm) |

| Mobile Phase | Acetonitrile, methanol, and 0.5% triethylamine in water (e.g., 40:10:50 v/v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Injection Volume | 20-50 µL[1][6] |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Clozapine: m/z 327.1 → 270.1This compound: m/z 335.2 → 270.1 |

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a key target of Clozapine.

-

Receptor Preparation: Prepare a membrane fraction from cells expressing the human dopamine D2 receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Clozapine

Clozapine exerts its complex pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

Caption: Clozapine's modulation of the MEK/ERK signaling pathway.[13]

Caption: Clozapine's inhibitory effect on GSK-3β signaling.[14][15][16][17]

Caption: Postulated involvement of Clozapine with the JAK-STAT pathway.[18][19][20]

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of Clozapine in a research setting using this compound as an internal standard.

References

- 1. thaiscience.info [thaiscience.info]

- 2. theclinivex.com [theclinivex.com]

- 3. veeprho.com [veeprho.com]

- 4. Clozapine Impurity 8 | CAS No- 106-58-1 | NA [chemicea.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of clozapine on the GSK-3-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK–STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK-STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Clozapine-d8 as an Internal Standard: A Technical Guide for Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of clozapine-d8 as an internal standard in the quantitative bioanalysis of clozapine. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy, precision, and robustness of analytical methods, a critical aspect in therapeutic drug monitoring and pharmacokinetic studies.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1][2] In this technique, a known quantity of an isotopically labeled version of the analyte, in this case, this compound, is added to the biological sample prior to any sample preparation steps.[1]

This compound is an ideal internal standard because it is chemically identical to clozapine, with the only difference being the replacement of eight hydrogen atoms with deuterium atoms. This subtle change in mass does not significantly alter its chemical and physical properties.[3] Consequently, this compound exhibits nearly identical behavior to the endogenous clozapine throughout the entire analytical process, including:

-

Extraction Recovery: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Co-elution: Both clozapine and this compound have virtually the same retention time when subjected to liquid chromatography, ensuring that they are introduced into the mass spectrometer at the same time.[4]

-

Ionization Efficiency: The ionization response of both compounds in the mass spectrometer's ion source is nearly identical. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[5]

By measuring the ratio of the mass spectrometric response of clozapine to that of the known amount of this compound, it is possible to accurately calculate the concentration of clozapine in the original sample, compensating for any variability in the analytical procedure.[1]

Experimental Workflow and Protocols

The following sections detail a typical experimental workflow and protocol for the quantification of clozapine in human plasma using this compound as an internal standard, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for clozapine quantification.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting clozapine from plasma samples.[6][7]

-

Aliquoting: Transfer a precise volume of the plasma sample (e.g., 50-100 µL) into a microcentrifuge tube.[8][9]

-

Internal Standard Spiking: Add a small volume of a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile or methanol) to each plasma sample.

-

Precipitation: Add a protein precipitating agent, typically acetonitrile, in a 3:1 or 4:1 volume ratio to the plasma.[6]

-

Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the clear supernatant, containing clozapine and this compound, to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following table outlines typical liquid chromatography conditions for the separation of clozapine and this compound.

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[1] |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) |

| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid)[1] |

| Flow Rate | 0.4 - 0.7 mL/min[1][8] |

| Gradient | A gradient elution is typically used to ensure good separation and peak shape. |

| Injection Volume | 5 - 20 µL[8] |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | |

| Clozapine | m/z 327.1 -> m/z 270.1 (Quantifier)[1] |

| m/z 327.1 -> m/z 192.1 (Qualifier)[1] | |

| This compound | m/z 335.2 -> m/z 270.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Quantitative Data and Method Validation

The following tables summarize typical validation data for LC-MS/MS methods utilizing this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Clozapine | 10 - 2000 | > 0.997 | 10 |

| Norclozapine | 10 - 2000 | > 0.997 | 10 |

Data adapted from a representative UPLC-MS/MS method.[1]

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Clozapine | 30 | < 5.0 | < 6.0 | 95 - 105 |

| 500 | < 4.0 | < 5.0 | 97 - 103 | |

| 1500 | < 3.0 | < 4.0 | 98 - 102 | |

| Norclozapine | 30 | < 6.0 | < 7.0 | 94 - 106 |

| 500 | < 5.0 | < 6.0 | 96 - 104 | |

| 1500 | < 4.0 | < 5.0 | 97 - 103 |

Precision and accuracy values are representative of typical bioanalytical method validation acceptance criteria.

Clozapine Signaling Pathway

While the mechanism of this compound as an internal standard is analytical, understanding the pharmacological action of clozapine is crucial for the drug development professionals in the audience. Clozapine is an atypical antipsychotic with a complex mechanism of action involving multiple neurotransmitter systems.[10] Its therapeutic effects are believed to be mediated primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10]

Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.

Clozapine exhibits a lower affinity for D2 receptors compared to typical antipsychotics, which is thought to contribute to its lower incidence of extrapyramidal side effects.[3] Its potent antagonism of 5-HT2A receptors is believed to play a role in its efficacy against the negative symptoms of schizophrenia.[3] Furthermore, clozapine interacts with a wide range of other receptors, including other dopamine and serotonin subtypes, as well as adrenergic, cholinergic, and histaminergic receptors, which contributes to its unique therapeutic profile and side-effect profile.[3][4]

References

- 1. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Clozapine-d8 in In-Vitro Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolic fate of Clozapine-d8, a deuterated isotopologue of the atypical antipsychotic drug clozapine. This document details the expected metabolic pathways, the influence of isotopic substitution on metabolic rates, and standardized protocols for conducting and analyzing in-vitro metabolism studies.

Introduction

Clozapine is an effective antipsychotic medication, but its use is associated with significant inter-individual variability in plasma concentrations and the risk of serious adverse effects. The metabolism of clozapine is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two major initial metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific molecular positions can alter the rate of metabolic reactions. This "kinetic isotope effect" can lead to a decreased rate of metabolism, potentially resulting in higher plasma concentrations of the parent drug and a different metabolite profile compared to the non-deuterated counterpart. This compound is deuterated on the piperazine ring, a primary site of metabolism. Understanding the in-vitro metabolic fate of this compound is crucial for predicting its pharmacokinetic profile and potential clinical advantages.

Metabolic Pathways of Clozapine

Clozapine undergoes extensive phase I metabolism, primarily driven by CYP enzymes. The main metabolic transformations are:

-

N-demethylation: This pathway leads to the formation of norclozapine, an active metabolite. This reaction is predominantly catalyzed by CYP1A2, with contributions from CYP3A4, CYP2C19, and CYP2D6.[1][2][3]

-

N-oxidation: This results in the formation of clozapine N-oxide, a generally inactive metabolite. This pathway is primarily mediated by CYP3A4 and to a lesser extent by CYP1A2.[2][4]

-

Aromatic hydroxylation: This is a minor pathway.

These primary metabolites can undergo further phase II conjugation reactions, such as glucuronidation.[5]

The Kinetic Isotope Effect and this compound

The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of bond cleavage by CYP enzymes. This is because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a carbon-hydrogen (C-H) bond. More energy is therefore required to break a C-D bond, resulting in a slower reaction rate.

In this compound, the deuterium atoms are located on the N-piperazinyl group, which is the site of N-demethylation. Therefore, a significant kinetic isotope effect is anticipated for the N-demethylation pathway, leading to a reduced rate of northis compound formation. A smaller effect may also be observed for the N-oxidation pathway.

Quantitative Analysis of this compound Metabolism In-Vitro

While direct comparative experimental data for the in-vitro metabolism of this compound is not extensively available in published literature, we can project the expected outcomes based on the known metabolism of clozapine and the principles of the kinetic isotope effect. The following tables summarize expected quantitative data from in-vitro experiments using human liver microsomes.

Table 1: Expected Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

| Compound | Metabolic Pathway | Key Enzyme(s) | Expected Km (µM) | Expected Vmax (pmol/min/mg protein) | Impact of Deuteration |

| Clozapine | N-demethylation | CYP1A2, CYP3A4 | 60 - 120[4][6] | 150 - 200[4] | - |

| This compound | N-demethylation | CYP1A2, CYP3A4 | Similar to Clozapine | Significantly Lower | Slower rate of northis compound formation |

| Clozapine | N-oxidation | CYP3A4, CYP1A2 | 300 - 340[4][6] | 450 - 500[4] | - |

| This compound | N-oxidation | CYP3A4, CYP1A2 | Similar to Clozapine | Moderately Lower | Slower rate of clozapine N-oxide-d8 formation |

Table 2: Expected Metabolite Formation from this compound in Human Liver Microsomes (Relative %)

| Incubated Compound | Metabolite | Expected Relative Percentage of Total Metabolites |

| Clozapine | Norclozapine | ~60-70% |

| Clozapine N-oxide | ~30-40% | |

| This compound | Northis compound | ~30-40% |

| Clozapine N-oxide-d8 | ~60-70% |

Note: These are projected values. Actual results may vary based on experimental conditions and the specific lot of human liver microsomes used.

Experimental Protocols

In-Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and metabolite profile of this compound.

Materials:

-

This compound

-

Clozapine (for comparison)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or methanol (MeOH) for quenching the reaction

-

Internal standard (IS) for LC-MS/MS analysis (e.g., Clozapine-d4 or a structurally similar compound)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound and clozapine in a suitable solvent (e.g., DMSO, ACN).

-

In a microcentrifuge tube, pre-warm the phosphate buffer, HLM suspension, and the test compound solution to 37°C.

-

The final incubation volume is typically 200 µL. A typical final concentration of HLMs is 0.5 mg/mL. The final substrate concentration can range from 1 to 10 µM.

-

-

Initiation of the Metabolic Reaction:

-

Add the NADPH regenerating system to the pre-warmed incubation mixture to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH containing the internal standard. This precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound and its Metabolites

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clozapine N-oxide: m/z 343.1 -> 256.1[7]

-

This compound: m/z 335.2 -> 270.1 (or other appropriate fragment)

-

Northis compound: m/z 321.2 -> 192.1 (or other appropriate fragment)

-

Clozapine N-oxide-d8: m/z 351.2 -> 256.1 (or other appropriate fragment)

-

Internal Standard (e.g., Clozapine-d4): m/z 331.1 -> 272.1[9]

Data Analysis:

-

Quantify the peak areas of the parent compound and its metabolites at each time point.

-

Normalize the peak areas to the internal standard.

-

Plot the natural logarithm of the remaining parent compound concentration versus time to determine the half-life (t1/2) and the intrinsic clearance (CLint).

-

Calculate the rate of formation of each metabolite.

Visualizations

Metabolic Pathways

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow

Caption: Workflow for in-vitro metabolism studies.

Conclusion

The in-vitro metabolism of this compound is expected to follow the same primary pathways as clozapine, namely N-demethylation and N-oxidation. However, due to the kinetic isotope effect, the rate of N-demethylation to northis compound is predicted to be significantly reduced. This may lead to a higher parent drug exposure and a shift in the metabolite ratio, with a proportionally greater amount of clozapine N-oxide-d8 being formed. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the metabolic fate of this compound in in-vitro systems, which is essential for its further development and clinical application.

References

- 1. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The involvement of CYP1A2 and CYP3A4 in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite Profiling of Clozapine in Patients Switching Versus Maintaining Treatment: A Retrospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the human hepatic cytochromes P450 involved in the in vitro oxidation of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Clozapine and Norclozapine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1] Due to its narrow therapeutic window and the risk of significant side effects, therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, norclozapine, is crucial for optimizing patient dosage and ensuring safety.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of clozapine and norclozapine in biological matrices due to its high selectivity, sensitivity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as Clozapine-d8 or another deuterated analog like Clozapine-d4, is essential to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.[4]

This application note details a robust and high-throughput LC-MS/MS method for the simultaneous quantification of clozapine and norclozapine in human plasma using a deuterated clozapine internal standard. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: Clozapine, Norclozapine, and this compound (or Clozapine-d4) reference standards.

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium formate, or ammonium hydroxide for mobile phase modification.

-

Biological Matrix: Drug-free human plasma for the preparation of calibration standards and quality control samples.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clozapine, norclozapine, and the deuterated internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 mixture of methanol and water.

-

Working Calibration Standards and Quality Controls (QCs): Serially dilute the intermediate stock solutions with drug-free human plasma to prepare calibration standards at various concentration levels (e.g., 10-2000 ng/mL) and QC samples at low, medium, and high concentrations.[5]

-

Internal Standard (IS) Working Solution: Dilute the deuterated internal standard stock solution with acetonitrile to a final concentration of approximately 100-200 ng/mL.[6]

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 16,200 x g) for 5 minutes to pellet the precipitated proteins.

-

Transfer a portion of the supernatant to a 96-well plate or autosampler vials.

-

Dilute the supernatant with an aqueous mobile phase component (e.g., 450 µL of 30% methanol in water) to ensure compatibility with the initial chromatographic conditions.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[5] |

| Mobile Phase A | 0.1% Formic acid in Water or 2 mM Ammonium Formate in Water[4] |

| Mobile Phase B | Acetonitrile or Methanol[4] |

| Flow Rate | 0.4 - 0.5 mL/min[4][5] |

| Injection Volume | 5 - 15 µL[7] |

| Column Temperature | 25 - 40 °C |

| Gradient | A rapid gradient from low to high organic phase to elute the analytes. |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| MS System | Sciex Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~3000 - 5500 V |

| Source Temperature | ~100 - 500 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clozapine | 327.0 | 270.1[6] |

| Norclozapine | 313.0 | 192.1[6] |

| Clozapine-d4 (IS) | 331.0 | 272.0[8] or 192.2[6] |

| This compound (IS) | 335.0 | 270.1 (example) |

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for clozapine and norclozapine using a deuterated internal standard.

| Parameter | Clozapine | Norclozapine |

| Linearity Range (ng/mL) | 10 - 2000[5] | 10 - 2000[5] |

| Correlation Coefficient (r²) | > 0.99[5] | > 0.99[5] |

| Intra-assay Precision (%CV) | < 5%[5] | < 6%[5] |

| Inter-assay Precision (%CV) | < 5%[5] | < 7%[5] |

| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[5] | 10[5] |

| Extraction Recovery | > 95%[5] | > 95%[5] |

Visualizations

Caption: Experimental workflow for clozapine and norclozapine analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [viurrspace.ca]

- 4. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry [mdpi.com]

Application Notes and Protocols: Preparation of Clozapine-d8 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine-d8 is the deuterium-labeled form of Clozapine, an atypical antipsychotic medication used in the management of treatment-resistant schizophrenia. Due to its structural similarity and mass difference from the parent drug, this compound serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for accurate therapeutic drug monitoring (TDM) of Clozapine, helping to optimize dosing regimens and minimize adverse effects. These application notes provide detailed protocols for the preparation of this compound stock and working solutions to ensure accuracy and reproducibility in research and clinical laboratory settings.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |